2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one
Overview
Description
2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one is a useful research compound. Its molecular formula is C10H16ClNO2 and its molecular weight is 217.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives : This compound has been studied in the context of synthesizing bicyclic and tricyclic systems, such as 1-azabicyclo[1.1.0]butane and its derivatives, which are useful in the preparation of various pharmacologically active molecules. For example, Hayashi et al. (1999) described the synthesis of 1-azabicyclo[1.1.0]butane and its application in developing a moiety for an oral antibiotic (Hayashi et al., 1999). Similarly, Portoghese and Sepp (1973) explored the synthesis of 6-substituted 2-azabicyclo[2.2.1]heptanes, providing a novel route for such compounds (Portoghese & Sepp, 1973).
Chemical Properties and Applications : Studies have also focused on understanding the chemical properties and potential applications of these compounds in various reactions. For instance, Toda et al. (2023) identified the optimal framework for hydroxylamines like 8-Azabicyclo[3.2.1]octan-8-ol in copper-cocatalyzed aerobic alcohol oxidation, suggesting potential applications in catalysis (Toda et al., 2023).
Molecular Structure and Analysis : Research has also been conducted on the crystal structure analysis of similar compounds, aiding in understanding their molecular configuration and potential interactions. For example, Wu et al. (2015) synthesized and characterized a related compound, (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, providing insights into its molecular structure (Wu et al., 2015).
Properties
IUPAC Name |
2-chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO2/c1-2-8(11)10(14)12-4-6-3-7(5-12)9(6)13/h6-9,13H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYBFZHRVVXGFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC2CC(C1)C2O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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